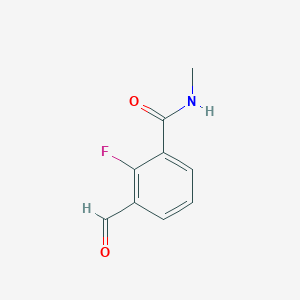
Butyl 3-sulfamoylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 3-sulfamoylpropanoate is an organic compound with the molecular formula C7H15NO4S It is an ester derived from the reaction between butanol and 3-sulfamoylpropanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-sulfamoylpropanoate typically involves the esterification of 3-sulfamoylpropanoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-sulfamoylpropanoic acid+butanolacid catalystbutyl 3-sulfamoylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Butyl 3-sulfamoylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-sulfamoylpropanoic acid and butanol.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-sulfamoylpropanoic acid and butanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Butyl 3-sulfamoylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of butyl 3-sulfamoylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release 3-sulfamoylpropanoic acid, which may interact with enzymes or receptors in biological systems. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
Butyl propanoate: Lacks the sulfonamide group, making it less reactive in certain biochemical contexts.
Ethyl 3-sulfamoylpropanoate: Similar structure but with an ethyl group instead of a butyl group, which may affect its physical and chemical properties.
Methyl 3-sulfamoylpropanoate: Another ester derivative with a methyl group, offering different reactivity and applications.
Uniqueness
Butyl 3-sulfamoylpropanoate is unique due to the presence of both the butyl ester and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H15NO4S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC名 |
butyl 3-sulfamoylpropanoate |
InChI |
InChI=1S/C7H15NO4S/c1-2-3-5-12-7(9)4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11) |
InChIキー |
XFLLDOLOMKKDFX-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CCS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13625437.png)







![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)




![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)
